molecular formula C9H17NO4 B023010 N-Ethoxycarbonyl alpha-Methyl-L-valine CAS No. 952577-51-4

N-Ethoxycarbonyl alpha-Methyl-L-valine

Cat. No.: B023010
CAS No.: 952577-51-4
M. Wt: 203.24 g/mol
InChI Key: RIILJEXEFLLELQ-VIFPVBQESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethoxycarbonyl alpha-Methyl-L-valine typically involves the protection of the amino group of L-valine with an ethoxycarbonyl group. This can be achieved through the reaction of L-valine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: N-Ethoxycarbonyl alpha-Methyl-L-valine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

N-Ethoxycarbonyl alpha-Methyl-L-valine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethoxycarbonyl alpha-Methyl-L-valine involves its interaction with specific molecular targets. The ethoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: N-Ethoxycarbonyl alpha-Methyl-L-valine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to participate in various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research .

Properties

IUPAC Name

(2S)-2-(ethoxycarbonylamino)-2,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-5-14-8(13)10-9(4,6(2)3)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIILJEXEFLLELQ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C)(C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N[C@@](C)(C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635061
Record name N-(Ethoxycarbonyl)-3-methyl-L-isovaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952577-51-4
Record name N-(Ethoxycarbonyl)-3-methyl-L-isovaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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